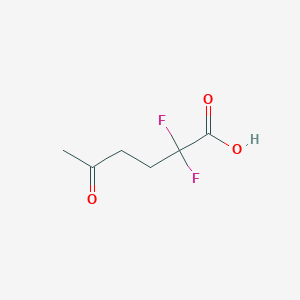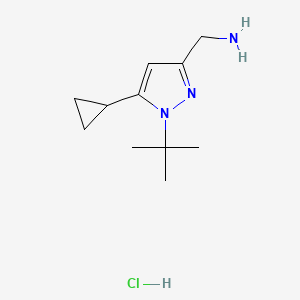
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a cyclopropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
準備方法
The synthesis of 1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the tert-butyl group: This step typically involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the methanamine group: This can be achieved through reductive amination reactions, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Hydrochloride salt formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
化学反応の分析
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Addition: Addition reactions, such as Michael addition, can occur at the double bonds of the pyrazole ring, leading to the formation of various adducts.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(1-tert-butyl-5-cyclopropyl-1H-pyrazol-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(1-tert-butyl-5-phenyl-1H-pyrazol-3-yl)methanamine hydrochloride: This compound has a phenyl group instead of a cyclopropyl group, which may affect its reactivity and binding properties.
1-(1-tert-butyl-5-methyl-1H-pyrazol-3-yl)methanamine hydrochloride: The presence of a methyl group instead of a cyclopropyl group can lead to differences in steric and electronic effects.
1-(1-tert-butyl-5-ethyl-1H-pyrazol-3-yl)methanamine hydrochloride: The ethyl group may influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H20ClN3 |
|---|---|
分子量 |
229.75 g/mol |
IUPAC名 |
(1-tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H19N3.ClH/c1-11(2,3)14-10(8-4-5-8)6-9(7-12)13-14;/h6,8H,4-5,7,12H2,1-3H3;1H |
InChIキー |
GLFAJFUKTZOCNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=CC(=N1)CN)C2CC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


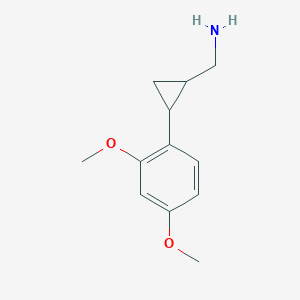
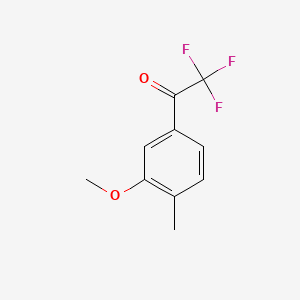
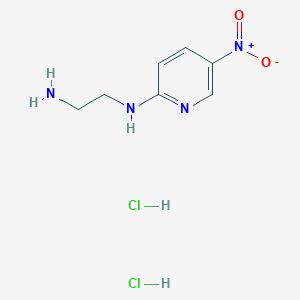
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)


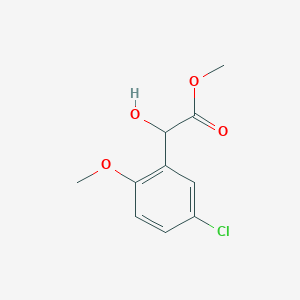
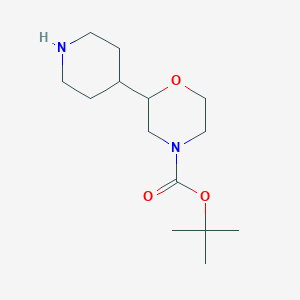
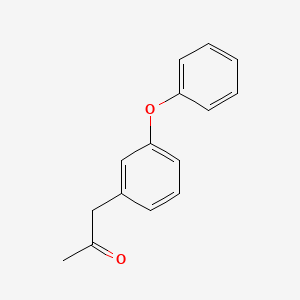

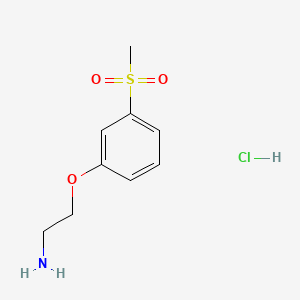

amine](/img/structure/B15310507.png)
